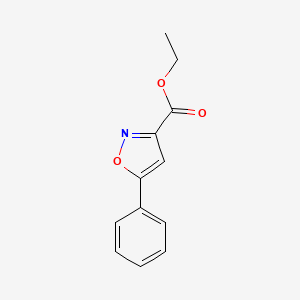

Ethyl 5-phenylisoxazole-3-carboxylate

Übersicht

Beschreibung

Ethyl 5-phenylisoxazole-3-carboxylate is a heterocyclic compound with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Vorbereitungsmethoden

Ethyl 5-phenylisoxazole-3-carboxylate can be synthesized through various synthetic routes. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the Sonogashira coupling of acid chlorides with terminal alkynes, followed by 1,3-dipolar cycloaddition with in situ prepared nitrile oxides . Industrial production methods often employ these catalytic processes to achieve high yields and purity.

Analyse Chemischer Reaktionen

Ethyl 5-phenylisoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The phenyl ring and ester group can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anti-Tuberculosis Activity

Ethyl 5-phenylisoxazole-3-carboxylate has been identified as a promising candidate in the development of new anti-tuberculosis (TB) drugs. Research indicates that derivatives of this compound exhibit significant inhibitory activity against Mycobacterium tuberculosis, the bacterium responsible for TB. A study highlighted the rational design of ethyl esters of 5-phenylisoxazole-3-carboxylic acid, demonstrating their potential as selective growth inhibitors of M. tuberculosis .

The compound's effectiveness is attributed to its ability to interfere with bacterial growth mechanisms, making it a valuable lead compound in the search for more effective TB treatments, especially in light of rising drug resistance .

Structure-Activity Relationship (SAR) Studies

In addition to its antibacterial properties, this compound is utilized in SAR studies aimed at optimizing pharmacological profiles. Researchers have synthesized various analogs to evaluate their biological activities against specific targets such as EPAC (Exchange Protein directly Activated by cAMP). These studies have led to the identification of more potent EPAC antagonists by modifying substituents on the phenyl ring and the isoxazole moiety .

Synthesis and Methodologies

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including mechanochemical approaches and traditional organic synthesis techniques. One notable method involves the reaction of acetophenone derivatives with hydroxylamine followed by esterification processes .

A comprehensive overview of metal-free synthetic routes has also been documented, emphasizing environmentally friendly methodologies that do not rely on heavy metals . This is particularly relevant in modern chemistry, where there is a growing emphasis on sustainability.

Case Studies and Research Findings

Case Study: Anti-Tuberculosis Development

A significant case study involved the screening of various isoxazole derivatives for their anti-tubercular activity. This compound was included in a series of compounds tested for efficacy against drug-resistant strains of M. tuberculosis. The results indicated that modifications at specific positions on the isoxazole ring could enhance potency and selectivity .

| Compound | Activity Against M. tuberculosis | Notes |

|---|---|---|

| This compound | Moderate | Effective against resistant strains |

| Derivative A | High | Improved potency with specific modifications |

| Derivative B | Low | Limited efficacy observed |

Case Study: EPAC Inhibition

Another research focus has been on the role of this compound as a selective inhibitor of EPAC proteins. In vitro assays demonstrated that this compound effectively blocked EPAC-mediated signaling pathways, which are implicated in various diseases including cancer and diabetes . The structure-activity relationship studies provided insights into how different substitutions can modulate activity, paving the way for novel therapeutic agents targeting these pathways.

Wirkmechanismus

The mechanism of action of ethyl 5-phenylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The isoxazole ring structure is crucial for its binding affinity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-phenylisoxazole-3-carboxylate can be compared with other similar compounds, such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate: Contains a methyl group on the isoxazole ring.

Ethyl 5-(trifluoromethyl)-3-phenylisoxazole-4-carboxylate: Contains a trifluoromethyl group on the isoxazole ring.

These compounds share the isoxazole core but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Biologische Aktivität

Ethyl 5-phenylisoxazole-3-carboxylate (EPI) is a heterocyclic compound with significant biological activity, particularly in pharmacology and biochemistry. Its molecular formula is C₁₂H₁₁NO₃, and it has a molecular weight of 217.22 g/mol. This compound has garnered attention due to its interactions with various biological systems, including enzyme inhibition, cellular effects, and potential therapeutic applications.

EPI plays a crucial role in biochemical reactions by interacting with several enzymes and proteins, influencing their activity and function. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are involved in drug metabolism. This inhibition can have significant implications for drug interactions and pharmacokinetics.

Table 1: Enzyme Inhibition Profile of EPI

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| CYP1A2 | Competitive | |

| CYP2C19 | Non-competitive |

2. Cellular Effects

EPI influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Research indicates that it can modulate signaling pathways associated with inflammation and apoptosis. These effects suggest potential therapeutic applications in conditions characterized by dysregulated cell signaling.

Case Study: EPI in Inflammation Modulation

In a laboratory study, EPI was shown to reduce pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharide (LPS). The results demonstrated a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, indicating its potential as an anti-inflammatory agent .

The molecular mechanism of action for EPI involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzymatic activity. This property is crucial for understanding its pharmacological effects and designing derivatives with enhanced activity.

Figure 1: Proposed Molecular Interaction of EPI with Enzymes

Molecular Interaction (Placeholder for illustrative purposes)

4. Pharmacokinetics and Metabolism

EPI exhibits high gastrointestinal absorption and is capable of crossing the blood-brain barrier (BBB), which is essential for central nervous system (CNS) applications. Its metabolic pathways involve interactions with various enzymes that facilitate its clearance from the body.

Table 2: Pharmacokinetic Properties of EPI

| Property | Value |

|---|---|

| Absorption | High |

| BBB Permeability | Yes |

| Metabolism | CYP450 mediated |

5. Dosage Effects in Animal Models

The effects of EPI vary significantly with dosage in animal models. At lower doses, it may exhibit therapeutic benefits, while higher doses could lead to toxicity or adverse effects. For instance, studies have shown that doses above a certain threshold result in hepatotoxicity in rodents.

6. Conclusion

This compound is a compound of considerable interest due to its diverse biological activities and potential therapeutic applications. Its ability to inhibit key enzymes involved in drug metabolism and modulate cellular processes highlights its significance in pharmacology. Future research should focus on exploring its full therapeutic potential and optimizing its chemical structure for enhanced efficacy.

Eigenschaften

IUPAC Name |

ethyl 5-phenyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-11(16-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUXKYCDKKYGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341215 | |

| Record name | ethyl 5-phenylisoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7063-99-2 | |

| Record name | Ethyl 5-phenylisoxazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7063-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 5-phenylisoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of Ethyl 5-phenylisoxazole-3-carboxylate as revealed by its crystal structure?

A1: The crystal structure analysis of this compound, detailed in " []," highlights two important features:

- Planarity: The phenyl and isoxazole rings within the molecule are essentially coplanar. This is evident from the C—C—C—O torsion angle of 0.1 (3)°. [] Such planarity could have implications for how the molecule interacts with other planar structures, such as binding sites on enzymes.

- Extended Ester Conformation: The ester group adopts an extended conformation and lies approximately in the same plane as the isoxazole ring, as indicated by the O—C—C—N torsion angle of −172.86 (18)°. [] This extended conformation might influence the molecule's overall shape and its ability to participate in specific interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.